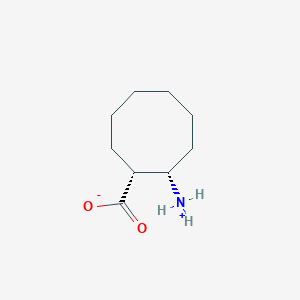
(1R,2S)-2-azaniumylcyclooctane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-azaniumylcyclooctane-1-carboxylate: is a chiral compound with significant importance in various fields of chemistry and biology. The compound’s unique stereochemistry, denoted by the (1R,2S) configuration, plays a crucial role in its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-azaniumylcyclooctane-1-carboxylate typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound using metal borohydrides or a combination of metal borohydrides and Lewis acids . This method ensures high selectivity and yield of the desired enantiomer.
Industrial Production Methods: Industrial production of this compound often employs large-scale chiral separation techniques, such as preparative-scale chromatography or enantioselective liquid-liquid extraction . These methods are optimized for high efficiency and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (1R,2S)-2-azaniumylcyclooctane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s stereochemistry and the nature of the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Metal hydrides such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often employ reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (1R,2S)-2-azaniumylcyclooctane-1-carboxylate is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions. It is often employed in the design of enzyme inhibitors and pharmaceutical agents.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its chiral nature allows for the development of drugs with specific target interactions, reducing side effects and increasing efficacy.
Industry: Industrially, the compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-azaniumylcyclooctane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target .
Comparison with Similar Compounds
(1R,2S)-2-Phenylcyclopropanaminium: This compound shares a similar stereochemistry and is used in the treatment of depression and anxiety disorders.
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol: Known for its use in the synthesis of chiral auxiliaries and reagents.
Uniqueness: What sets (1R,2S)-2-azaniumylcyclooctane-1-carboxylate apart is its specific cyclooctane ring structure, which imparts unique steric and electronic properties. These properties make it particularly effective in certain catalytic and biological applications, where precise molecular interactions are crucial.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(1R,2S)-2-azaniumylcyclooctane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c10-8-6-4-2-1-3-5-7(8)9(11)12/h7-8H,1-6,10H2,(H,11,12)/t7-,8+/m1/s1 |
InChI Key |
RNDBJXMOBPVFAS-SFYZADRCSA-N |
Isomeric SMILES |
C1CCC[C@@H]([C@@H](CC1)C(=O)[O-])[NH3+] |
Canonical SMILES |
C1CCCC(C(CC1)C(=O)[O-])[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


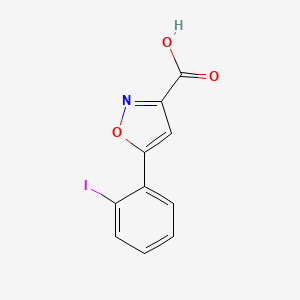
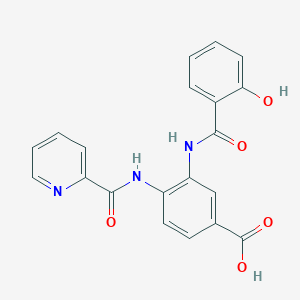
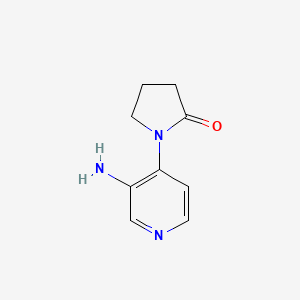
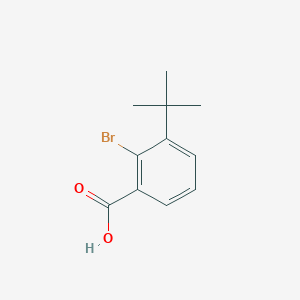
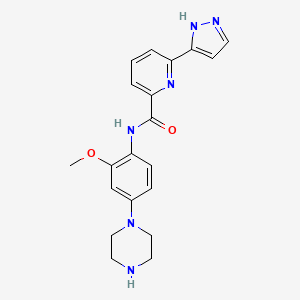
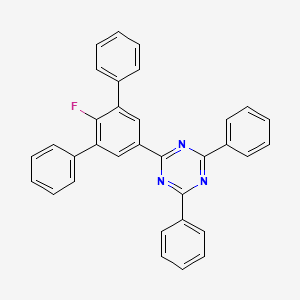
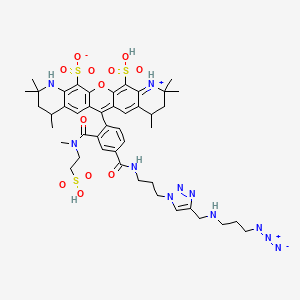
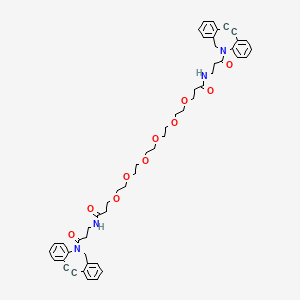
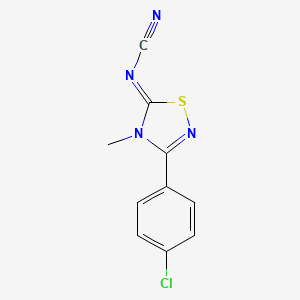
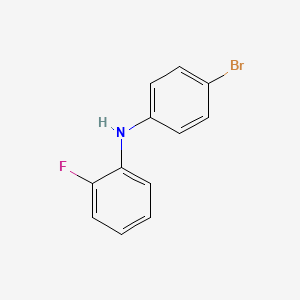
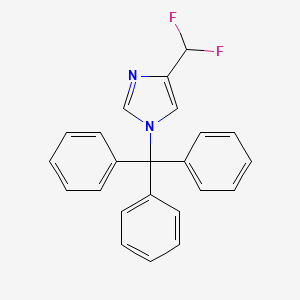
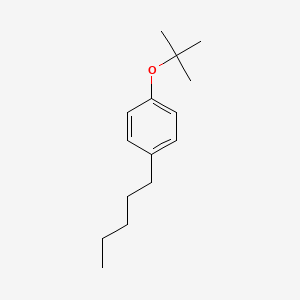
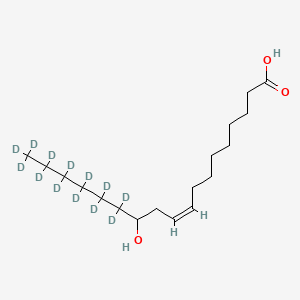
![6-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13708356.png)
